N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide is an organic compound with a complex structure that includes an oxane ring, a sulfanyl group, and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the oxane ring, followed by the introduction of the sulfanyl group. The final step involves the acylation of the phenyl ring with a trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
- N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
This compound is unique due to its combination of an oxane ring, a sulfanyl group, and a trifluoromethyl-substituted phenyl ring
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2S/c17-16(18,19)13-3-1-12(2-4-13)11-15(21)20-7-10-23-14-5-8-22-9-6-14/h1-4,14H,5-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZOIYYHLRJMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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